![molecular formula C10H9BrN2 B1272756 4-Bromo-5-methyl-1-phenyl-1H-pyrazole CAS No. 50877-44-6](/img/structure/B1272756.png)
4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Overview
Description
“4-Bromo-5-methyl-1-phenyl-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromopyrazole can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-methyl-1-phenyl-1H-pyrazole” is characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure can be determined using crystallographic methods .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-Bromo-5-methyl-1-phenyl-1H-pyrazole”, can undergo various chemical reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . More complex structures with various relevant examples can be formed from them .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-5-methyl-1-phenyl-1H-pyrazole” include a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C . It is a liquid with a refractive index of n20/D 1.531 .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, are of significant interest in the field of organic chemistry due to their versatile frameworks. They are used as core elements in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have been found to exhibit diverse biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Organic Synthesis
The pyrazole structure, including 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, has intriguing applications in organic synthesis, where it acts as both a directing and transforming group .
Preparation of 1,4’-Bipyrazoles
4-Bromopyrazole, a related compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles . It’s plausible that 4-Bromo-5-methyl-1-phenyl-1H-pyrazole could be used in a similar manner.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole has been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . This suggests a potential application for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole in the preparation of similar complexes.
Synthesis of Biologically Active Compounds
4-Bromopyrazole has been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . Given the structural similarity, 4-Bromo-5-methyl-1-phenyl-1H-pyrazole could potentially be used in a similar way.
Safety and Hazards
“4-Bromo-5-methyl-1-phenyl-1H-pyrazole” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
4-Bromo-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure It is known that pyrazole derivatives can interact with a wide range of biological targets due to their diverse and valuable synthetical, biological, and photophysical properties .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to modulate these biochemical processes.
Pharmacokinetics
One source suggests that it has high gi absorption and is bbb permeant , indicating that it may have good bioavailability
Result of Action
Given its reported inhibition of oxidative phosphorylation and atp exchange, it may have significant impacts on cellular energy metabolism
Action Environment
It is known that the compound is a solid at room temperature , and it is slightly soluble in water These properties may influence its stability and efficacy in different environments
properties
IUPAC Name |
4-bromo-5-methyl-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRERYMFLSYSEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380080 | |
Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50877-44-6 | |
Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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